molecular formula C12H9FO2S B1265653 1-Fluoro-4-(phenylsulphonyl)benzene CAS No. 312-31-2

1-Fluoro-4-(phenylsulphonyl)benzene

Cat. No. B1265653
CAS RN: 312-31-2
M. Wt: 236.26 g/mol
InChI Key: MONGUDQJUIVFPI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(phenylsulphonyl)benzene is a chemical compound with the molecular formula C12H9FO2S . It is also known by other names such as Sulfone, p-fluorophenyl phenyl; p-Fluorophenyl phenyl sulfone; 4-Fluorodiphenylsulfone; 4-Fluorophenyl phenyl sulfone .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(phenylsulphonyl)benzene contains a total of 26 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfone .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Fluoro-4-(phenylsulphonyl)benzene are not available, it’s important to note that similar compounds often undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

1-Fluoro-4-(phenylsulphonyl)benzene has a molecular weight of 236.26 . Other physical and chemical properties such as its density, melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nucleophilic Aromatic Substitution

    1-Fluoro-4-(phenylsulphonyl)benzene is used in nucleophilic aromatic substitution reactions. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, undergoes substitution reactions with various nucleophiles to produce novel benzenes with a 3,5-disubstitution pattern (Ajenjo et al., 2016).

  • Synthesis of Electrophilic Fluorinating Agents

    It is involved in the synthesis of powerful electrophilic fluorinating agents, such as Perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], which can convert aromatic molecules like benzene to their fluorinated derivatives at ambient temperature (Banks & Khazaei, 1990).

  • Formation of Fluorogenic Reagents for Thiols

    1-Fluoro-4-(phenylsulphonyl)benzene derivatives like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) have been synthesized for use as thiol-specific fluorogenic reagents (Toyo’oka et al., 1989).

Material Science and Engineering

  • Polymer Synthesis

    It is used in the synthesis of fluorinated sulfonated poly(arylene ether) copolymers, which show promise for use in high-performance proton exchange membranes. These materials have been found to have excellent chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).

  • Solubility Studies in Organic Solvents

    The solubility of 1-Fluoro-4-(phenylsulphonyl)benzene and its derivatives in various organic solvents has been studied, providing valuable information for its applications in chemical synthesis and material processing (Qian, Wang, & Chen, 2014).

Photophysics and Photochemistry

  • Photophysical Processes: The photochemistry of related fluoro(trifluoromethyl)benzenes, including 1-fluoro-4-(trifluoromethyl)benzenes, has been studied to understand their photophysical processes in the gas phase, which is important for potential applications in photochemistry and photophysics (Al-ani, 1973).

Organic Synthesis

  • Synthesis of Vinyl Fluorides

    1-Fluoro-4-(phenylsulphonyl)benzene derivatives are used in the synthesis of vinyl fluorides, which are valuable in organic synthesis and have potential applications in pharmaceuticals (McCarthy et al., 1990).

  • Formation of Fluorinated Amino Acids

    Some derivatives are used in the preparation of fluorinated α-aminoarylmethanephosphonic acids, which are of interest in biochemistry and pharmacology (Green et al., 1996).

  • Catalytic Enantioselective Reactions

    It is also utilized in catalytic enantioselective Michael addition reactions, indicating its significance in the field of asymmetric synthesis (Zhu et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-Fluoro-4-(phenylsulphonyl)benzene is not available, it’s generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

1-(benzenesulfonyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONGUDQJUIVFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185127
Record name 1-Fluoro-4-(phenylsulphonyl)benzene
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(phenylsulphonyl)benzene

CAS RN

312-31-2
Record name 1-Fluoro-4-(phenylsulfonyl)benzene
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Record name 1-Fluoro-4-(phenylsulfonyl)benzene
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Record name 1-Fluoro-4-(phenylsulphonyl)benzene
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Record name 1-fluoro-4-(phenylsulphonyl)benzene
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Record name 1-Fluoro-4-(phenylsulfonyl)benzene
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Synthesis routes and methods

Procedure details

To a mixture of 1-fluoro-4-iodobenzene (448 mg, 2.00 mmol) and sodium benzenesulfinate (755 mg, 1.50 mmol) in DMF (5 mL) under a nitrogen atmosphere was added copper (I) trifluoromethanesulfonate benzene complex (443 mg, 2.70 mmol). The reaction was stirred at 65° C. overnight, diluted with ethyl acetate then washed with water and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo to give the crude material which was purified by flash column chromatography (85:15 to 80:20 hexanes/ethyl acetate) to give 1-fluoro-4-(phenylsulfonyl)-benzene (103 mg, 22%) as a white solid: 1H NMR (CDCl3, 300 MHz) δ 7.99-7.92 (m, 4H), 7.58-7.49 (m, 3H), 7.18 (t, J=8.4 Hz, 1H), 7.21-7.15 (m, 1H).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
755 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nasiri, M Rabiei, H Shaki, M Hosseinnezhad… - … of Photochemistry and …, 2023 - Elsevier
One of the biggest challenges in the field of optoelectronics is to easily identify the mechanisms involved in light-emitting materials. There are several different mechanisms of emission, …
Number of citations: 0 www.sciencedirect.com

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